![molecular formula C21H18N4O4 B2361168 2-((4-(2-(4-oxoquinazolin-3(4H)-yl)acetamido)but-2-yn-1-yl)oxy)benzamide CAS No. 1448031-00-2](/img/structure/B2361168.png)
2-((4-(2-(4-oxoquinazolin-3(4H)-yl)acetamido)but-2-yn-1-yl)oxy)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((4-(2-(4-oxoquinazolin-3(4H)-yl)acetamido)but-2-yn-1-yl)oxy)benzamide is a useful research compound. Its molecular formula is C21H18N4O4 and its molecular weight is 390.399. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-((4-(2-(4-oxoquinazolin-3(4H)-yl)acetamido)but-2-yn-1-yl)oxy)benzamide is part of a class of quinazoline derivatives that have garnered interest due to their diverse biological activities. This article explores the biological activity of this compound, including its synthesis, pharmacological properties, and potential therapeutic applications.
Synthesis
The synthesis of quinazoline derivatives typically involves multi-step organic reactions. The specific synthesis pathway for this compound has not been extensively documented in the literature. However, similar compounds have been synthesized through reactions involving quinazoline derivatives and various acylating agents, typically yielding compounds with significant biological activity .
Anticonvulsant Activity
Quinazoline derivatives, including those related to the compound , have shown promising anticonvulsant properties. A study indicated that certain substituted quinazoline compounds exhibited moderate to significant anticonvulsant activity when compared to standard treatments like diazepam . The mechanism of action is believed to involve modulation of neurotransmitter systems, particularly enhancing GABAergic activity.
Antimicrobial Activity
Research has demonstrated that some quinazoline derivatives possess antimicrobial properties. For instance, compounds with similar structural features have shown effectiveness against various bacterial strains. The mechanism is often attributed to the inhibition of bacterial DNA synthesis or cell wall integrity disruption .
Analgesic Activity
Recent studies have also explored the analgesic potential of quinazoline derivatives. Compounds with similar backbones have been evaluated for their ability to alleviate pain in preclinical models. The analgesic effect may involve interaction with pain pathways and modulation of inflammatory responses .
Case Studies
- Anticonvulsant Efficacy : In a study evaluating the anticonvulsant properties of various quinazoline derivatives, compounds exhibiting structural similarities to this compound were tested in animal models. Results indicated that these compounds could significantly reduce seizure frequency and duration compared to controls .
- Antimicrobial Testing : Another study focused on the antimicrobial activity of related quinazoline derivatives against Gram-positive and Gram-negative bacteria. The findings suggested that these compounds could inhibit bacterial growth effectively, supporting their potential use as antibacterial agents .
Research Findings Summary Table
Activity Type | Compound Class | Key Findings |
---|---|---|
Anticonvulsant | Quinazoline derivatives | Moderate to significant activity compared to diazepam |
Antimicrobial | Quinazolines | Effective against various bacterial strains |
Analgesic | Quinazolines | Potential pain relief in preclinical models |
科学研究应用
Medicinal Chemistry
Anticancer Activity
Research indicates that quinazoline derivatives exhibit significant anticancer properties. The incorporation of specific functional groups in compounds like 2-((4-(2-(4-oxoquinazolin-3(4H)-yl)acetamido)but-2-yn-1-yl)oxy)benzamide enhances their ability to inhibit cancer cell proliferation. For instance, studies have shown that quinazoline derivatives can induce apoptosis in various cancer cell lines, suggesting that the compound may serve as a lead structure for developing new anticancer agents .
Anticonvulsant Properties
Compounds containing the quinazoline moiety have been investigated for their anticonvulsant activities. In particular, derivatives similar to this compound have demonstrated efficacy in reducing seizure activity in animal models. The mechanism of action is believed to involve modulation of neurotransmitter systems, particularly GABAergic pathways .
Biochemical Applications
Enzyme Inhibition Studies
The compound has been studied for its potential as an enzyme inhibitor. For example, derivatives with similar structures have shown promise in inhibiting acetylcholinesterase (AChE), an enzyme crucial for neurotransmission. This inhibition could lead to therapeutic applications in treating neurodegenerative diseases like Alzheimer's disease .
Molecular Docking Studies
In silico studies utilizing molecular docking techniques have been employed to predict the binding affinity of this compound to various biological targets. These studies provide insights into the structure–activity relationships (SAR), aiding in the design of more potent analogs .
Pharmacological Insights
Antimicrobial Activity
The antimicrobial properties of quinazoline derivatives have been explored extensively. Compounds structurally related to this compound have shown activity against a range of Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Toxicological Evaluations
Toxicity assessments are crucial for understanding the safety profile of new compounds. Preliminary studies on related quinazoline derivatives indicate a moderate safety margin, with median lethal doses (LD50) suggesting acceptable toxicity levels for further development .
Data Table: Summary of Biological Activities
Case Study 1: Anticancer Activity
In a study evaluating the anticancer potential of quinazoline derivatives, compounds similar to this compound were tested against various cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation, with some compounds achieving IC50 values in the low micromolar range.
Case Study 2: Enzyme Inhibition
Another investigation focused on the ability of quinazoline-based compounds to inhibit acetylcholinesterase. Using kinetic assays, several analogs demonstrated significant inhibition compared to control groups, highlighting their potential as therapeutic agents for cognitive disorders.
属性
IUPAC Name |
2-[4-[[2-(4-oxoquinazolin-3-yl)acetyl]amino]but-2-ynoxy]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O4/c22-20(27)16-8-2-4-10-18(16)29-12-6-5-11-23-19(26)13-25-14-24-17-9-3-1-7-15(17)21(25)28/h1-4,7-10,14H,11-13H2,(H2,22,27)(H,23,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VODXLCUKRJLPII-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CC(=O)NCC#CCOC3=CC=CC=C3C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。